molecular formula C14H15N3O2S B2883645 2-{[1-(thiophene-3-carbonyl)piperidin-3-yl]oxy}pyrazine CAS No. 2034440-99-6

2-{[1-(thiophene-3-carbonyl)piperidin-3-yl]oxy}pyrazine

Cat. No.: B2883645
CAS No.: 2034440-99-6
M. Wt: 289.35
InChI Key: RRWXJAJVIMNRSD-UHFFFAOYSA-N
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Description

2-{[1-(thiophene-3-carbonyl)piperidin-3-yl]oxy}pyrazine is a complex organic compound that features a pyrazine ring, a piperidine ring, and a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[1-(thiophene-3-carbonyl)piperidin-3-yl]oxy}pyrazine typically involves multiple steps, starting with the preparation of the individual ring systems followed by their coupling. One common synthetic route involves the following steps:

    Preparation of Pyrazine Derivative: The pyrazine ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Preparation of Piperidine Derivative: The piperidine ring is often synthesized via hydrogenation of pyridine derivatives.

    Preparation of Thiophene Derivative: Thiophene rings can be synthesized through the Paal-Knorr synthesis or other cyclization methods.

    Coupling Reactions: The final step involves coupling the pyrazine, piperidine, and thiophene derivatives using reagents such as coupling agents (e.g., EDC, DCC) under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-{[1-(thiophene-3-carbonyl)piperidin-3-yl]oxy}pyrazine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the positions on the pyrazine and thiophene rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents for electrophilic substitution, nucleophiles for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.

Scientific Research Applications

2-{[1-(thiophene-3-carbonyl)piperidin-3-yl]oxy}pyrazine has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, or anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features and biological activity.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Comparison with Similar Compounds

Similar Compounds

  • (3-(Pyridin-2-yloxy)piperidin-1-yl)(thiophen-3-yl)methanone
  • (3-(Pyrazin-2-yloxy)piperidin-1-yl)(furan-3-yl)methanone
  • (3-(Pyrazin-2-yloxy)piperidin-1-yl)(benzofuran-3-yl)methanone

Uniqueness

2-{[1-(thiophene-3-carbonyl)piperidin-3-yl]oxy}pyrazine is unique due to the combination of its three distinct ring systems, which confer specific electronic and steric properties. This uniqueness makes it a valuable compound for various applications, particularly in the development of new drugs and materials.

Properties

IUPAC Name

(3-pyrazin-2-yloxypiperidin-1-yl)-thiophen-3-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O2S/c18-14(11-3-7-20-10-11)17-6-1-2-12(9-17)19-13-8-15-4-5-16-13/h3-5,7-8,10,12H,1-2,6,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRWXJAJVIMNRSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C2=CSC=C2)OC3=NC=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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